

phosmidosine compared to other nucleotide antibiotics

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Compound Focus: Phosmidosine

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Understanding Nucleoside Analogues as Antimicrobials

Nucleoside analogues are chemical compounds that mimic the structure of natural nucleosides. After entering a cell, they are activated by phosphorylation and then disrupt vital cellular processes, primarily the synthesis of DNA or RNA [1] [2]. The following table summarizes some key nucleoside analogues with known antibacterial activity.

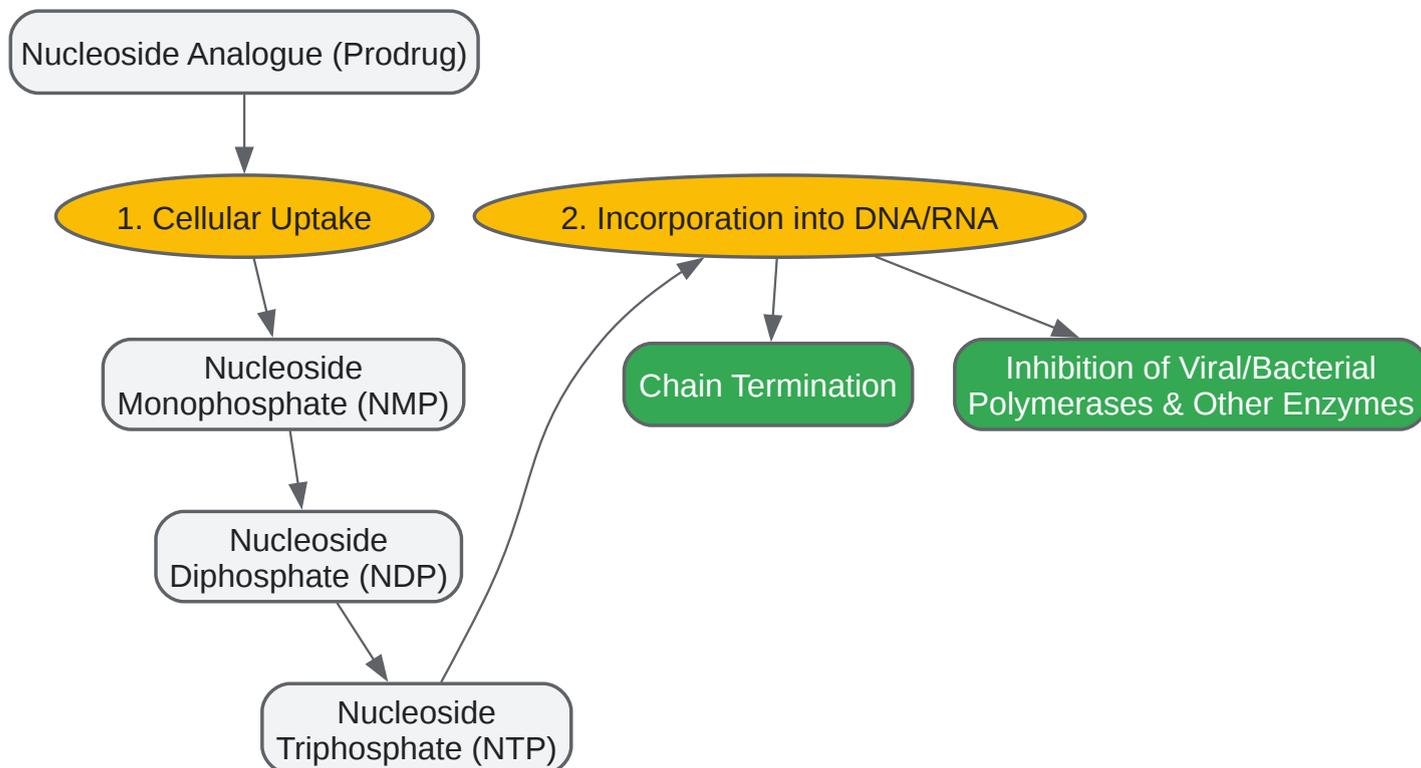
Drug Name	Natural Nucleoside Mimicked	Key Structural Modification	Reported Antibacterial Activity
Gemcitabine [1]	Deoxycytidine	Two fluorine atoms on the 2' carbon of the sugar	Effective against Gram-positive bacteria (e.g., <i>Listeria</i> , <i>Bacillus</i> , <i>Enterococcus</i> , <i>Staphylococcus</i>); ineffective against Gram-negative bacteria.
Zidovudine (AZT) [1]	Thymidine	Azido group in place of the 3' hydroxyl group	Primarily an antiviral; antibacterial activity is noted but not its primary use.

Drug Name	Natural Nucleoside Mimicked	Key Structural Modification	Reported Antibacterial Activity
General Pyrimidine & Purine Analogues [1]	Cytosine, Uracil, Guanine	Halogenation, thiolation, or azolation of the nucleobase	A significant number of such compounds have demonstrated antibacterial activity.

A significant focus of current research is on **drug repurposing**—exploring existing clinically approved nucleoside analogues (originally developed for cancer or viral infections) for their potential as antibacterial agents. This strategy can fast-track clinical application since the safety profiles of these drugs are already known [1].

Mechanism of Action and Experimental Insights

The antibacterial effect of nucleoside analogues is primarily due to their incorporation into bacterial DNA or RNA, which leads to the termination of the DNA chain and inhibition of replication [1] [3]. The metabolic pathway and mechanism are complex, as illustrated below.



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Supporting experimental data for these mechanisms includes:

- **In vitro susceptibility testing:** Studies have identified gemcitabine's potent antibacterial effect on various Gram-positive pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA) [1].
- **In vivo efficacy models:** In a murine infection model, treatment with gemcitabine resulted in a dramatic reduction in mortality (from 100% to 17%) in mice infected with a lethal dose of *Streptococcus pyogenes* [1].
- **Synergy studies:** Research shows that gemcitabine can have a synergistic effect with traditional antibiotics like gentamicin, which may help slow the emergence of resistance [1].

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References

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